molecular formula C13H22ClN B2954862 N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 1049678-11-6

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No.: B2954862
CAS No.: 1049678-11-6
M. Wt: 227.78
InChI Key: QLKVQJJCLHCNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethylbenzyl group attached to a propanamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with 2-methyl-1-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted amines and derivatives

Scientific Research Applications

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of amine metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Its molecular structure allows it to bind to active sites, influencing the biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)-2-methyl-1-propanamine hydrochloride
  • N-(4-Isopropylbenzyl)-2-methyl-1-propanamine hydrochloride
  • N-(4-Butylbenzyl)-2-methyl-1-propanamine hydrochloride

Uniqueness

N-(4-Ethylbenzyl)-2-methyl-1-propanamine hydrochloride is unique due to the presence of the ethyl group on the benzyl ring, which influences its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVQJJCLHCNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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